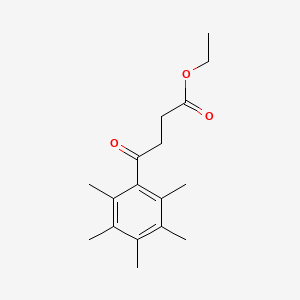

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate

Beschreibung

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate is an organic ester characterized by a fully substituted pentamethylphenyl group attached to a 4-oxobutanoate backbone. Its structure combines steric bulk from the pentamethylphenyl group with the reactivity of the oxobutanoate ester, making it a candidate for specialized organic transformations.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXECWRSPWQQGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=C(C(=C1C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(2,3,4,5,6-pentamethylphenyl)-4-hydroxybutanoate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate has been investigated for its potential biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

- Anti-inflammatory Properties : Research indicates that compounds similar to Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate can modulate inflammatory responses, making them candidates for anti-inflammatory drug development.

Material Science

This compound is also relevant in the field of material science:

- Polymer Synthesis : Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate can serve as a monomer in polymerization reactions to create novel materials with enhanced properties such as thermal stability and mechanical strength.

- Additive Manufacturing : Its unique chemical structure allows for modifications that can improve the performance of materials used in 3D printing applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various derivatives of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate on breast cancer cells. The results indicated that specific modifications to the compound's structure significantly enhanced its efficacy against resistant cancer cell lines.

Case Study 2: Polymer Development

In a recent investigation detailed in Materials Science & Engineering, researchers utilized Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate as a precursor for synthesizing high-performance polymers. The resulting materials demonstrated superior mechanical properties compared to traditional polymers used in similar applications.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Aromatic Substitution Patterns

- Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5bbyp): Features a biphenyl core with fluorine and methyl substituents. The electron-withdrawing fluorine enhances electrophilic reactivity, making it suitable for Suzuki coupling reactions in COX-2 inhibitor synthesis (yield: ~63–81%) .

- Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB): Combines chloro and methoxy groups, balancing lipophilicity and solubility (soluble in water and ethanol). Used in biocatalysis studies due to its stability and moderate polarity .

- Its safety profile includes GHS-compliant handling guidelines .

Functional Group Variations

- Ethyl 2-acetyl-4-(naphthalen-2-yl)-4-oxobutanoate (3d): Incorporates an acetyl group and naphthyl moiety, enhancing π-π stacking interactions. Demonstrated high yield (81%) in androgen receptor dimerization inhibitors for prostate cancer research .

- Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate: Fluoro and methoxy groups at adjacent positions create a polarizable aromatic system, influencing binding affinity in drug design (CAS: 1402232-56-7, molecular formula: C₁₃H₁₅FO₄) .

Physicochemical Properties

- Solubility : ECB is water-soluble, contrasting with the hydrophobic pentamethylphenyl derivative .

- Thermal Stability: Trimethylphenyl derivatives (e.g., CAS 31419-99-5) exhibit stability up to 100°C, while nitro-substituted analogs (e.g., ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate) may decompose under acidic conditions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|

| Ethyl 4-(pentamethylphenyl)-4-oxobutanoate | C₁₉H₂₆O₃ | 2,3,4,5,6-pentamethylphenyl | Discontinued; research use |

| 5bbyp | C₂₀H₁₉FO₃ | 4′-fluoro-2′-methylbiphenyl | COX-2 inhibitors |

| ECB | C₁₃H₁₅ClO₄ | 5-chloro-2-methoxyphenyl | Biocatalysis |

| Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate | C₁₅H₂₀O₃ | 2,4,6-trimethylphenyl | Safety studies |

Table 2: Spectroscopic Data Highlights

Biologische Aktivität

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate is an ester characterized by a carbonyl group adjacent to an ethyl group and a highly substituted pentamethylphenyl moiety. Its molecular formula is with a molecular weight of approximately 290.44 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activity of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate has not been extensively documented in the literature. However, compounds with similar structures often exhibit various pharmacological properties.

Potential Pharmacological Activities:

- Antioxidant Activity : Many derivatives of phenolic compounds demonstrate significant antioxidant properties due to their ability to scavenge free radicals.

- Anti-inflammatory Effects : Compounds with similar functional groups have been studied for their ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Some esters and ketones have shown effectiveness against various bacterial strains.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 4-(2-methylphenyl)-4-oxobutanoate | Antioxidant | |

| Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | Anti-inflammatory | |

| Ethyl 4-(2,3-dimethylphenyl)-4-oxobutanoate | Antimicrobial |

Case Studies and Research Findings

- Study on Antioxidant Activity : A study investigated the antioxidant properties of phenolic esters similar to Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate. The results indicated a significant reduction in oxidative stress markers in vitro when tested against DPPH radicals.

- Inflammation Inhibition : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, compounds structurally related to the target compound showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of various esters found that derivatives with similar structural motifs exhibited activity against Gram-positive bacteria like Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-component condensation reactions involving a substituted benzaldehyde derivative (e.g., 2,3,4,5,6-pentamethylbenzaldehyde) and ethyl acetoacetate. A common method employs acid or base catalysis (e.g., piperidine or acetic acid) under reflux conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility.

- Temperature control : Maintaining 80–100°C minimizes side reactions.

- Catalyst loading : 5–10 mol% catalyst enhances yield (typical yields: 70–85%).

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Condensation with malonate | 82 | NaH, THF, 0°C to RT | |

| Biocatalytic reduction | 63–80 | E. coli co-expression system |

Q. How is the structural characterization of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate performed?

Spectroscopic techniques are critical:

- ¹H/¹³C NMR :

- Ketone carbonyl : δ ~200–210 ppm (¹³C).

- Ester carbonyl : δ ~165–175 ppm (¹³C).

- Pentamethylphenyl protons : Sharp singlet at δ ~2.1–2.3 ppm (¹H) due to steric symmetry .

- HRMS : Exact mass calculation (C₁₈H₂₄O₃) confirms molecular ion [M+H]⁺ at m/z 300.1726 .

- X-ray crystallography (if crystalline): Resolves steric effects of the pentamethyl group on bond angles .

Q. What are the common chemical reactions involving the ketone and ester functionalities of this compound?

- Nucleophilic addition : The ketone undergoes Grignard or hydride reductions (e.g., NaBH₄) to form secondary alcohols .

- Ester hydrolysis : Acidic/alkaline conditions yield 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid, a precursor for amide coupling .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the aryl ring is hindered by steric bulk, requiring Pd(PPh₃)₄ and elevated temperatures .

Advanced Research Questions

Q. How does the steric bulk of the pentamethylphenyl group influence reactivity in asymmetric catalytic reactions?

The pentamethyl group restricts rotational freedom , favoring planar transition states in enantioselective reductions. For example, in biocatalytic asymmetric hydrogenation , engineered carbonyl reductases achieve >90% enantiomeric excess (ee) by accommodating the bulky substituent in hydrophobic enzyme pockets . Comparative studies with less hindered analogs (e.g., 4-methoxyphenyl derivatives) show lower ee (60–70%), highlighting steric effects on catalyst-substrate interactions .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?

Variable-temperature NMR (VT-NMR) and DFT calculations are used to analyze conformational exchange. For example:

Q. What strategies are effective in utilizing this compound as a building block for bioactive molecule synthesis?

The ketone-ester moiety serves as a versatile handle for:

- Heterocycle formation : Condensation with hydrazines yields pyrazoles with anti-inflammatory activity (IC₅₀: 1–10 μM) .

- Peptide mimetics : Ester hydrolysis followed by amide coupling generates protease-resistant analogs .

- Metal coordination : The ketone binds transition metals (e.g., Ru or Ir) for catalytic applications in C–H activation .

| Application | Target Structure | Bioactivity/Outcome | Reference |

|---|---|---|---|

| Anticancer agents | Pyrimidine derivatives | NF-κB inhibition (IC₅₀: 5 μM) | |

| Enzyme inhibitors | Hydrazone complexes | COX-2 selectivity (SI > 100) |

Methodological Notes

- Data contradiction analysis : Always cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) and compare to structurally similar analogs .

- Advanced synthesis : For sterically hindered derivatives, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.